
Erdosteine
Overview
Description
Erdosteine is a thiol-based mucolytic agent approved for treating acute and chronic pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis. As a prodrug, it is metabolized in the liver to its active metabolite, Met 1 (N-(2-carboxymethylthioacetyl)homocysteine), which contains a free sulfhydryl (-SH) group responsible for its mucolytic, antioxidant, anti-inflammatory, and antibacterial properties . This compound uniquely combines these multifaceted actions, making it effective in reducing exacerbations, improving mucociliary clearance, and protecting against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erdosteine is synthesized through a multi-step process. The initial step involves the reaction of homocysteine thiolactone with chloroacetyl chloride to form 2-chloro-N-(2-oxotetrahydro-3-thiophenyl)acetamide . This intermediate is then reacted with thioglycolic acid to produce this compound . The final product is refined using ethanol .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the removal of impurities such as this compound ethyl ester and this compound oxide . High-performance liquid chromatography (HPLC) is commonly used to monitor the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Erdosteine undergoes several types of chemical reactions, including oxidation and substitution reactions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate and ceric ammonium sulfate are commonly used oxidizing agents.
Substitution: Thioglycolic acid is used in the substitution reaction during its synthesis.
Major Products:
Oxidation Products: this compound oxide.
Substitution Products: this compound itself is a product of substitution reactions involving thioglycolic acid.
Scientific Research Applications
Chronic Obstructive Pulmonary Disease (COPD)
Erdosteine has been extensively studied for its role in managing COPD. The RESTORE study demonstrated that this compound significantly reduces the frequency of acute exacerbations of COPD, shortens their duration, and lowers hospitalization rates . Its efficacy is not influenced by the concurrent use of inhaled corticosteroids, suggesting it can be used effectively across different treatment regimens .
Key Findings:
- Reduces acute exacerbations of COPD.
- Shortens exacerbation duration.
- Decreases hospitalization risk.
Bronchiectasis
Recent trials have explored the use of this compound in patients with bronchiectasis. The BETTER trial indicated that this compound is well-tolerated and may help reduce acute exacerbations in this population . Its properties as a mucoactive agent enhance mucus clearance, which is critical in managing bronchiectasis.
Key Properties:
- Mucoactive agent enhancing mucus clearance.
- Antioxidant and anti-inflammatory effects.
- Bacterial antiadherence properties.
Pulmonary Fibrosis
Experimental studies suggest that this compound may have protective effects against lung fibrosis induced by bleomycin in animal models. It appears to inhibit neutrophil accumulation and lipid peroxidation, indicating potential as a therapeutic option for idiopathic pulmonary fibrosis .
Potential Mechanisms:
- Repression of inflammatory responses.
- Maintenance of antioxidant levels.
Case Studies and Research Findings
Mechanism of Action
Comparison with Similar Compounds
Pharmacological Comparison with Similar Compounds
Mechanism of Action
Erdosteine, N-acetylcysteine (NAC), and S-carboxymethylcysteine are all thiol-based mucolytics, but their mechanisms and metabolite activities differ:
- This compound : Requires hepatic conversion to Met 1, which directly breaks disulfide bonds in mucus, reduces oxidative stress (scavenges H₂O₂ and HOCl), and inhibits bacterial adhesiveness .
- NAC: Acts directly as a free thiol donor, reducing mucus viscosity and replenishing glutathione (GSH) .
- S-carboxymethylcysteine : Modifies mucus glycoproteins but lacks significant antioxidant activity .
Antioxidant Efficacy :
Compound | Scavenging Efficiency (vs. GSH) | Key Targets |
---|---|---|
This compound (Met 1) | 80% | H₂O₂, HOCl, ROS |
NAC | 70% | H₂O₂, ROS |
S-carboxymethylcysteine | Not significant | – |
Met 1’s scavenging capacity surpasses NAC, making this compound more effective in mitigating oxidative damage .
Mucolytic and Anti-inflammatory Activity
- Cough Reflex : this compound suppresses chemically induced cough without inhibiting mechanical cough reflexes, ensuring mucus expulsion remains unaffected .
Clinical Efficacy in COPD and Chronic Bronchitis
Exacerbation Prevention
Number Needed to Treat (NNT) to prevent one acute exacerbation of COPD (AECOPD) over 1 year:
Compound | NNT vs. Placebo |
---|---|
This compound | 10.11 |
NAC | 15.69 |
S-carboxymethylcysteine | 30.92 |
This compound’s lower NNT reflects superior efficacy .
Exacerbation Rates :
- RESTORE Study : this compound reduced mild exacerbations by 57.1% (0.23 vs. 0.54 events/patient/year) and shortened exacerbation duration by 24.6% (9.55 vs. 12.63 days) .
- EQUALIFE Study : this compound-treated patients had fewer hospitalizations (0.27 vs. 0.51 exacerbations/year) and improved quality of life .
Synergy with Inhaled Corticosteroids (ICS)
Unlike NAC, this compound’s preventive effect on AECOPD is independent of ICS use or blood eosinophil count, supporting its use in ICS step-down strategies .
Unique Advantages of this compound
Biological Activity
Erdosteine is a thiol-based compound primarily known for its mucolytic properties, but recent research has unveiled a broader spectrum of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. This article delves into the multifaceted biological activities of this compound, supported by various studies and clinical trials.
1. Mucolytic Activity
This compound's mucolytic action has been extensively documented. It enhances mucociliary transport and reduces sputum viscosity, which is crucial for patients with chronic respiratory diseases. A study demonstrated that this compound at a dose of 600 mg/kg significantly improved mucociliary transport in quails compared to lower doses .
2. Antioxidant Properties
This compound exhibits potent antioxidant effects through its active metabolite, Metabolite I (Met 1). Research indicates that Met 1 effectively scavenges reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), demonstrating an affinity comparable to glutathione (GSH) .
Table 1: Antioxidant Activity Comparison
Compound | Scavenging Effect on H₂O₂ | Scavenging Effect on HOCl | Affinity to GSH (%) |
---|---|---|---|
This compound | Moderate | High | 80 |
NAC | Low | Moderate | 70 |
3. Anti-inflammatory Effects
This compound has shown significant anti-inflammatory properties. It inhibits the activation of nuclear factor-κB (NF-κB) in macrophages and reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) . In animal models, this compound has been reported to decrease neutrophil influx in lung injury models induced by lipopolysaccharide (LPS) .
4. Antibacterial Activity
Recent studies have highlighted this compound's role in enhancing antibiotic efficacy against bacterial biofilms. This compound facilitates antibiotic penetration and disrupts the extracellular matrix of biofilms formed by bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that combining this compound with antibiotics significantly improved their effectiveness against biofilms .
Table 2: Efficacy of this compound with Antibiotics Against Biofilms
Antibiotic | Biofilm Age | Efficacy with this compound |
---|---|---|
Vancomycin | 6 hours | Enhanced |
Linezolid | 6 hours | Enhanced |
Amoxicillin/Clavulanate | 24 hours | Significant improvement |
5. Clinical Studies and Findings
Several clinical trials have evaluated the efficacy and safety of this compound in chronic bronchitis and chronic obstructive pulmonary disease (COPD):
- RESTORE Study : Showed a 19.4% reduction in acute exacerbations of COPD with this compound treatment compared to placebo .
- Meta-analysis : Analyzed data from over 1000 patients, revealing significant improvements in cough frequency and overall symptom scores with this compound compared to other treatments .
Table 3: Summary of Key Clinical Trials on this compound
Study | Population | Key Findings |
---|---|---|
Aubier et al., 1999 | Chronic Bronchitis | Reduced cough severity and frequency |
Dal Negro et al., 2017 | COPD Stage II & III | Reduction in exacerbation rate by 19.4% |
Fioretti & Bandera, 2017 | Chronic Bronchitis | Decreased days absent from work due to exacerbations |
6. Future Directions
Current research is exploring the potential of this compound in treating biofilm-related infections and its cost-effectiveness in managing chronic respiratory diseases. Upcoming trials aim to assess its long-term benefits in patients with bronchiectasis and other chronic conditions .
Q & A
Basic Research Questions
Q. What methodologies are employed to investigate the multifactorial mechanisms of Erdosteine, including its mucolytic, antioxidant, and anti-inflammatory properties?
- Methodological Approach : Researchers utilize in vitro assays to measure reactive oxygen species (ROS) suppression, inflammatory cytokine modulation (e.g., IL-5, IL-13), and mucolytic activity via ciliary beat frequency analysis. In vivo models (e.g., guinea-pig allergic inflammation) assess bronchodilation and mucus dynamics. Metabolite profiling (e.g., M1 quantification via HPLC) validates prodrug activation .
Q. What standardized endpoints are utilized in clinical trials assessing this compound’s therapeutic outcomes in chronic respiratory diseases?
- Key Metrics : Primary endpoints include exacerbation rate reduction, time to first exacerbation, and hospitalization frequency. Secondary endpoints involve symptom scores (cough, sputum viscosity) and health status improvements (e.g., SGRQ-C). The RESTORE trial (NCT01032304) exemplifies this framework, with spirometry-confirmed COPD severity stratification (FEV1% predicted) .
Q. What pharmacokinetic parameters are critical in designing dose-escalation studies for this compound’s active metabolites?
- Critical Parameters : Bioavailability of the prodrug, plasma half-life of M1 (~1.46 hours), and tissue distribution in bronchial epithelium. Dose-response relationships are established via PK/PD modeling, ensuring optimal dosing intervals (e.g., 300 mg twice daily) .
Advanced Research Questions
Q. How do randomized controlled trials (RCTs) design protocols account for confounding variables when evaluating this compound’s efficacy in COPD exacerbation reduction?
- Protocol Design : The RESTORE trial employed double-blinding, placebo-controlled arms with strict inclusion criteria (moderate-to-severe COPD, exacerbation history). Stratification by ICS use and eosinophil counts minimized bias. Subgroup analyses (e.g., GOLD 2 vs. GOLD 3) addressed disease heterogeneity .
Q. What statistical approaches resolve contradictions between this compound’s clinical benefits observed in RCTs and current treatment guidelines?
- Analytical Methods : Network meta-analyses compare this compound with other thiol-based agents (e.g., NAC, carboxymethylcysteine). The RESTORE post hoc analysis demonstrated a 47% exacerbation rate reduction independent of ICS use, challenging GOLD 2020 recommendations .
Q. How do researchers validate this compound’s off-target effects in non-pulmonary conditions through preclinical models?
- Experimental Models : Murine studies (e.g., Complete Freund’s Adjuvant-induced arthritis) evaluate anti-inflammatory biomarkers (IL-10 upregulation, oxidative stress markers). Renal protection models (contrast-induced injury) quantify structural/functional improvements via histopathology and creatinine clearance assays .
Q. What molecular techniques elucidate this compound’s dual inhibition of oxidative stress and NF-κB signaling pathways?
- Mechanistic Studies : Electrophoretic mobility shift assays (EMSAs) and luciferase reporter systems quantify NF-κB activation suppression. ROS scavenging is measured via DCFH-DA fluorescence. Transcriptomic profiling (RNA-seq) identifies downstream targets (e.g., SOD, catalase) .
Q. How do longitudinal study designs address challenges in measuring this compound’s long-term impact on COPD progression?
- Longitudinal Frameworks : The 12-month RESTORE trial incorporated quarterly spirometry, diary-based symptom tracking, and adjudicated exacerbation validation. Mixed-effects models accounted for dropout rates and treatment adherence .
Q. What mechanistic studies differentiate this compound’s bacterial anti-adhesion properties from direct antimicrobial effects?
- Bacterial Assays : In vitro adhesion inhibition is tested using epithelial cell lines (e.g., A549) co-cultured with Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) assays and time-kill curves distinguish bacteriostatic vs. anti-biofilm activity .
Q. How do adaptive clinical trial methodologies optimize this compound’s therapeutic window in comorbid populations?
- Adaptive Strategies : Bayesian statistics enable real-time dose adjustments based on biomarker feedback (e.g., CRP, fibrinogen). Enrichment designs target high-exacerbation-risk subgroups (e.g., eosinophil <300 cells/μL) .
Properties
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFORSXNKQLDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048735 | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84611-23-4, 105426-14-0 | |
Record name | Erdosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erdosteine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.